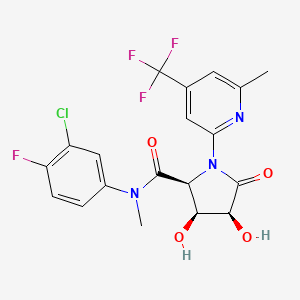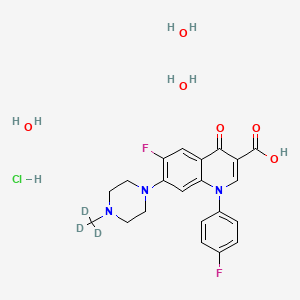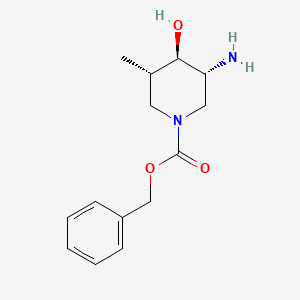
(2S,3S,4S)-N-(3-Chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ART812 is a small-molecule inhibitor of DNA polymerase theta (Polθ), which is a specialized enzyme involved in the repair of DNA double-strand breaks through microhomology-mediated end joining (MMEJ). This compound has shown significant potential in cancer research, particularly in targeting homologous recombination-deficient tumors .
準備方法
The synthesis of ART812 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
化学反応の分析
ART812 undergoes several types of chemical reactions, including:
Oxidation: ART812 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: ART812 can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
科学的研究の応用
ART812 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Polθ in maintaining genomic stability.
Biology: Employed in research to understand the cellular processes involved in DNA damage response and repair.
Medicine: Investigated as a potential therapeutic agent for treating cancers with deficiencies in homologous recombination, such as BRCA1/2-mutated tumors.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
作用機序
ART812 exerts its effects by inhibiting the activity of DNA polymerase theta. Polθ is involved in the repair of DNA double-strand breaks through the MMEJ pathway. By inhibiting Polθ, ART812 prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death in cancer cells that rely on this pathway for survival. This mechanism is particularly effective in tumors with deficiencies in homologous recombination, making ART812 a promising candidate for targeted cancer therapy .
類似化合物との比較
ART812 is unique in its high specificity and potency as a Polθ inhibitor. Similar compounds include:
Novobiocin: Another Polθ inhibitor that has shown efficacy in preclinical studies.
ART558: An allosteric inhibitor of the Polθ polymerase domain, which has been developed as a more potent alternative to ART812. These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with Polθ.
特性
分子式 |
C19H16ClF4N3O4 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC名 |
(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1 |
InChIキー |
YJJOABOMFPGRED-JYJNAYRXSA-N |
異性体SMILES |
CC1=CC(=CC(=N1)N2[C@@H]([C@@H]([C@@H](C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
正規SMILES |
CC1=CC(=CC(=N1)N2C(C(C(C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)




